N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide
Description
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide is a chemical compound with a molecular formula of C15H13Cl2N2OS. This compound is known for its unique structure, which includes a dichlorophenyl group, a carbamothioyl group, and a methylbenzamide group. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Properties
IUPAC Name |
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2OS/c1-9-4-2-3-5-11(9)14(20)19-15(21)18-13-7-6-10(16)8-12(13)17/h2-8H,1H3,(H2,18,19,20,21) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGXGQDJYLQDXQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(=S)NC2=C(C=C(C=C2)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide typically involves the reaction of 2,4-dichloroaniline with 2-methylbenzoyl isothiocyanate. The reaction is carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The product is then purified using recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar starting materials and conditions. The process is optimized for yield and purity, often involving automated systems for mixing, heating, and purification.
Chemical Reactions Analysis
Types of Reactions
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dichlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide exhibit significant antimicrobial properties. A study evaluated several derivatives against various bacterial strains, revealing that certain modifications enhanced their effectiveness. The structure-activity relationship (SAR) suggests that the presence of the dichlorophenyl group contributes to increased antimicrobial potency.
Table 1: Antimicrobial Activity of Derivatives
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | E. coli | 32 µg/mL |
| N-[(2,4-dichlorophenyl)carbamothioyl]-3-methylbenzamide | S. aureus | 16 µg/mL |
| N-[(2,4-dichlorophenyl)carbamothioyl]-4-methylbenzamide | P. aeruginosa | 64 µg/mL |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies showed that it inhibits the production of pro-inflammatory cytokines in human cell lines. The mechanism involves the suppression of nuclear factor kappa B (NF-kB) signaling pathways.
Case Study: Inhibition of Cytokine Production
A controlled study assessed the effect of the compound on TNF-alpha and IL-6 levels in macrophages stimulated with lipopolysaccharides (LPS). The results indicated a dose-dependent reduction in cytokine levels, highlighting its potential as an anti-inflammatory agent.
Fungicidal Activity
This compound has been identified as a promising fungicide. Its efficacy against various fungal pathogens was tested in agricultural settings, showing significant inhibition of fungal growth.
Table 2: Fungicidal Efficacy Against Common Fungal Pathogens
| Fungal Pathogen | Concentration Tested (ppm) | Inhibition (%) |
|---|---|---|
| Fusarium oxysporum | 100 | 85 |
| Botrytis cinerea | 50 | 90 |
| Rhizoctonia solani | 200 | 75 |
Pest Control
The compound's derivatives have shown potential as insecticides against pests such as aphids and whiteflies. Field trials indicated a significant reduction in pest populations when applied at recommended dosages.
Polymer Additives
In materials science, this compound is being explored as an additive in polymer formulations to enhance thermal stability and mechanical properties. Preliminary studies suggest that incorporating this compound into polyvinyl chloride (PVC) improves its resistance to thermal degradation.
Case Study: Thermal Stability Enhancement
A comparative analysis was conducted on PVC samples with and without the compound additive. The results showed a marked increase in thermal stability, evidenced by higher decomposition temperatures in thermogravimetric analysis (TGA).
Mechanism of Action
The mechanism of action of N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[(2,4-dichlorophenyl)carbamothioyl]cyclohexanecarboxamide
- N-[(2,4-dichlorophenyl)carbamothioyl]benzamide
- N-{[(2,4-dichlorophenyl)amino]carbonothioyl}-4-nitrobenzamide
Uniqueness
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dichlorophenyl group enhances its reactivity, while the carbamothioyl and methylbenzamide groups contribute to its stability and potential biological activity.
Biological Activity
N-[(2,4-dichlorophenyl)carbamothioyl]-2-methylbenzamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, highlighting its therapeutic implications.
Chemical Structure and Properties
The compound features a dichlorophenyl group attached to a carbamothioyl moiety and a 2-methylbenzamide structure. Its molecular formula is , indicating the presence of chlorine, nitrogen, sulfur, and oxygen atoms, which contribute to its biological activity.
The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes involved in various metabolic pathways. It interacts with target proteins by binding to their active sites, thereby modulating their activity. This inhibition can lead to alterations in cellular processes such as apoptosis and cell proliferation.
Anticancer Properties
Research has indicated that this compound exhibits significant anticancer properties. In vitro studies have demonstrated its efficacy against several cancer cell lines:
- MCF-7 Breast Cancer Cells : The compound showed an IC50 value indicating effective inhibition of cell viability and induction of apoptosis.
- Osteosarcoma and Carcinoma Cell Lines : Similar inhibitory effects were observed, suggesting broad-spectrum anticancer potential.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
- Study on Anticancer Activity : A study published in MDPI highlighted the compound's ability to induce apoptosis in MCF-7 cells by modulating lactate dehydrogenase (LDH) activity. Treated cells exhibited significantly higher LDH levels than untreated controls, indicating cellular stress and damage associated with apoptosis .
- Antimicrobial Efficacy : In another study focusing on benzamide derivatives, this compound was found effective against strains resistant to conventional antibiotics. The mechanism was linked to disruption of bacterial cell membranes .
- Enzyme Inhibition Studies : Research indicated that the compound acts as an inhibitor of dihydrofolate reductase (DHFR), a key enzyme in nucleotide synthesis. This inhibition was linked to reduced cellular proliferation in resistant cancer cell lines .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
